Home > Products > Screening Compounds P42441 > 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine
2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine -

2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-5416589
CAS Number:
Molecular Formula: C20H23N5O
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES chemokines to CCR5. [] Sch-C also inhibits the calcium response resulting from CCR5 activation. []

Relevance: Sch-C's relevance to 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine stems from their shared classification as CCR5 antagonists and their potential interaction with a common allosteric binding site on the receptor. [] Comparing their structural differences and their effects on chemokine binding and receptor activation could provide valuable information for understanding the structure-activity relationships within this class of compounds.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D is another noncompetitive allosteric antagonist of CCR5. [] Like Sch-C, it effectively blocks the binding of both 125I-MIP-1α and 125I-RANTES chemokines. [] Sch-D also inhibits the calcium response associated with CCR5 activation. []

Relevance: Sch-D shares a similar relevance to 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine as Sch-C, being a CCR5 antagonist potentially interacting with a common allosteric binding site. [] Analyzing the structural variations between these compounds and comparing their impact on chemokine binding and receptor activation could offer valuable insights into designing more selective and potent CCR5 antagonists.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is another potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES, along with inhibiting the calcium response triggered by CCR5 activation. []

Relevance: Similar to the previously mentioned compounds, UK-427,857 is relevant to 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine due to their shared target: the CCR5 receptor. [] As with the other compounds, exploring the structural differences and their effects on receptor binding and activity could contribute to a deeper understanding of CCR5 antagonism and aid in developing novel therapeutic agents.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist of CCR5, effectively blocking the binding of both 125I-MIP-1α and 125I-RANTES chemokines. [] It also inhibits the calcium response associated with CCR5 activation. []

Relevance: Similar to other compounds listed, TAK779 is relevant to 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine due to their shared target: the CCR5 receptor, and their potential interaction with a common allosteric binding site. [] Analyzing their structural differences and functional outcomes can offer insights for developing new CCR5-targeting drugs.

3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. [] It effectively prevents the irreversible failure of neurotransmission and delays anoxic depolarization in the CA1 region of rat hippocampal slices subjected to oxygen and glucose deprivation (OGD). [] This suggests a protective role against ischemic damage in this brain region. []

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: MRS 1220 is another selective adenosine A3 receptor antagonist. [] Like MRS 1523, it demonstrates neuroprotective effects against OGD-induced damage in the CA1 region of rat hippocampal slices. []

N-(2-methoxyphenyl)-N0-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist that protects against OGD-induced synaptic failure in the rat CA1 hippocampus in vitro. []

5-[[(4-pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound is a selective adenosine A3 receptor antagonist. [] It exhibits protective effects against OGD-induced neurotoxicity in the rat CA1 hippocampus in vitro. []

Properties

Product Name

2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H23N5O/c1-15-6-2-3-8-17(15)10-9-16-7-4-12-24(14-16)19(26)18-22-20-21-11-5-13-25(20)23-18/h2-3,5-6,8,11,13,16H,4,7,9-10,12,14H2,1H3

InChI Key

ZEEKKKIYDXBTSN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=NN4C=CC=NC4=N3

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=NN4C=CC=NC4=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.